Sarmenoside II

Hepatic steatosis Lipid metabolism Flavonol glycoside

Sarmenoside II is a flavonol bisdesmoside isolated from Sedum sarmentosum (Crassulaceae), a plant with established traditional use for hepatoprotective applications. It is a quercetin derivative featuring a distinctive glycosylation pattern: quercetin 3-O-(6-O-(E)-p-coumaroyl)-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-7-O-α-L-rhamnopyranoside (C42H46O22; MW 902.80).

Molecular Formula C42H46O22
Molecular Weight 902.8 g/mol
Cat. No. B12372476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmenoside II
Molecular FormulaC42H46O22
Molecular Weight902.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O
InChIInChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1
InChIKeyQQEHQKHTNVQKRA-YIMCHTOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sarmenoside II for Lipid Accumulation Research: Verified Inhibitor of Hepatic Steatosis


Sarmenoside II is a flavonol bisdesmoside isolated from Sedum sarmentosum (Crassulaceae), a plant with established traditional use for hepatoprotective applications [1]. It is a quercetin derivative featuring a distinctive glycosylation pattern: quercetin 3-O-(6-O-(E)-p-coumaroyl)-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-7-O-α-L-rhamnopyranoside (C42H46O22; MW 902.80) [2]. The compound is commercially available at >98% purity (HPLC) for research use .

Why Sarmenoside II Cannot Be Replaced by Other Flavonol Glycosides or Crude Sedum Extracts


Generic substitution with structurally related flavonol glycosides or crude Sedum sarmentosum extracts introduces unacceptable scientific variability. Sarmenoside II is a specific, structurally elucidated compound; crude extracts contain variable mixtures of sarmenosides I-IV and other constituents, making dose-response interpretation and reproducibility impossible [1]. Even among the sarmenoside series, minor structural differences (e.g., kaempferol vs. quercetin aglycone, p-coumaroyl vs. caffeoyl acyl groups) may significantly alter bioactivity profiles [2]. Procurement of the purified, analytically characterized compound ensures that experimental outcomes are attributable to a defined molecular entity rather than an undefined phytochemical mixture.

Quantitative Evidence Differentiating Sarmenoside II from Structural Analogs and Alternative Compounds


Lipid Accumulation Inhibition: Sarmenoside II Demonstrates Quantifiable Activity in HepG2 Cellular Steatosis Model

Sarmenoside II inhibits oleic acid-albumin-induced lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 μM [1]. This activity is specific to the purified compound; the assay used an oleate-albumin complex to induce hepatocellular lipid loading, providing a physiologically relevant model of non-alcoholic fatty liver disease (NAFLD)-associated steatosis [1].

Hepatic steatosis Lipid metabolism Flavonol glycoside

Hepatoprotective Activity: Sarmenoside II Protects Primary Hepatocytes from D-Galactosamine-Induced Injury

In the original characterization study, Sarmenoside II exhibited hepatoprotective activity in primary cultured mouse hepatocytes against D-galactosamine (D-GalN)-induced cytotoxicity [1]. The study measured inhibition of alanine aminotransferase (ALT) leakage, a clinically relevant biomarker of hepatocellular injury [1]. Sarmenoside II demonstrated 29.4 ± 1.2% inhibition of ALT leakage at a concentration of 100 μM [1].

Hepatoprotection Liver injury Primary hepatocyte culture

Structural Differentiation: The p-Coumaroyl Moiety Distinguishes Sarmenoside II from Close Analogs

Sarmenoside II (CAS 947409-90-7; C42H46O22; MW 902.80) is distinguished from Sarmenoside I (CAS 947409-89-4; C42H46O22; MW 902.80) by both the aglycone (quercetin vs. kaempferol) and the acyl group (E-p-coumaroyl vs. caffeoyl) [1][2]. The calculated partition coefficient (LogP) of Sarmenoside II is -0.3, differing from Sarmenoside I (LogP -1.2) due to the absence of an additional phenolic hydroxyl on the acyl moiety [3][4]. This structural distinction may influence solubility and membrane partitioning characteristics.

Structure-activity relationship Flavonol acylation Glycosylation pattern

Analytical Characterization: Verified Purity Enables Reproducible Experimental Outcomes

Commercially sourced Sarmenoside II is supplied with analytical certification at >98% purity as determined by HPLC . The compound is fully characterized by spectroscopic methods including NMR and MS, with unambiguous structure confirmation available in the primary literature [1].

Quality control HPLC purity Compound authentication

High-Value Research Applications for Sarmenoside II


Hepatic Steatosis and NAFLD Cellular Modeling

Sarmenoside II is suitable for in vitro hepatic steatosis studies using the oleate-albumin-induced HepG2 cell model, where it demonstrates ~30% lipid accumulation inhibition at 100 μM [1]. This application is supported by quantitative data from a model that recapitulates fatty acid overload conditions relevant to non-alcoholic fatty liver disease pathogenesis [1].

Flavonol Glycoside Structure-Activity Relationship (SAR) Studies

The defined structural differences between Sarmenoside II and its analogs (e.g., Sarmenoside I: kaempferol aglycone with caffeoyl acyl group vs. quercetin aglycone with p-coumaroyl acyl group; LogP difference +0.9 units) provide a rational framework for SAR investigations exploring how aglycone type and acyl substitution influence bioactivity and physicochemical properties [1][2].

Hepatoprotection Mechanism Studies in Primary Hepatocytes

Sarmenoside II has demonstrated quantitative hepatoprotective activity (29.4 ± 1.2% ALT leakage inhibition at 100 μM) in primary cultured mouse hepatocytes challenged with D-galactosamine [1]. This validated activity supports its use as a reference compound in mechanistic studies of chemically-induced hepatocellular injury.

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